molecular formula C4H5FN2 B12845765 3-Fluoroazetidine-3-carbonitrile

3-Fluoroazetidine-3-carbonitrile

Cat. No.: B12845765
M. Wt: 100.09 g/mol
InChI Key: PQQJQYCMNWSTSA-UHFFFAOYSA-N
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Description

3-Fluoroazetidine-3-carbonitrile is a fluorinated organic compound with the molecular formula C4H5FN2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a fluorine atom and a nitrile group attached to the azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoroazetidine-3-carbonitrile typically involves the bromofluorination of appropriate alkenyl azides, followed by reduction to the corresponding amines and subsequent cyclization. The key steps include:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoroazetidine-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form different functional groups depending on the oxidizing agent used.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation can be employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed:

    Substitution: Formation of substituted azetidines.

    Reduction: Formation of 3-fluoroazetidine-3-amine.

    Oxidation: Formation of oxidized derivatives depending on the specific reaction conditions.

Scientific Research Applications

3-Fluoroazetidine-3-carbonitrile has several applications in scientific research, including:

    Chemistry: It serves as a valuable building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its unique structural properties.

    Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoroazetidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can enhance the compound’s binding affinity to enzymes or receptors, leading to increased biological activity. The nitrile group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity. Detailed studies on the exact molecular targets and pathways are still ongoing.

Comparison with Similar Compounds

    3-Fluoropyrrolidine: Another fluorinated heterocycle with similar applications in pharmaceuticals.

    3-Fluoroazetidine: A closely related compound without the nitrile group.

Uniqueness: 3-Fluoroazetidine-3-carbonitrile is unique due to the presence of both a fluorine atom and a nitrile group, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile building block for various applications in research and industry .

Properties

IUPAC Name

3-fluoroazetidine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5FN2/c5-4(1-6)2-7-3-4/h7H,2-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQJQYCMNWSTSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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